

Comparative Evaluation of the Antitussive Activity of Butamirate Citrate Versus Clobutinol Syrup

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Compound of Interest

Compound Name: *Butetamate citrate*

Cat. No.: *B085373*

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A critical analysis of the antitussive properties of butamirate citrate and clobutinol syrup reveals comparable efficacy in the general patient population with cough, with butamirate demonstrating a superior effect in patients with cough due to carcinoma. While both agents act centrally to suppress the cough reflex, their pharmacological profiles, particularly concerning safety, are markedly different. Clobutinol has been withdrawn from many markets due to concerns about cardiac safety, specifically the risk of QT prolongation. This guide provides a detailed comparison of their antitussive activity based on available clinical data, outlines the experimental protocols of a key comparative study, and illustrates their mechanisms of action.

Data Presentation: Clinical Efficacy and Safety

A double-blind, randomized clinical trial provides the primary source of direct comparative data between butamirate citrate and clobutinol syrup.^{[1][2][3][4][5]} The study involved 60 patients with irritative or chronic cough who were treated for five days. Efficacy was assessed by the reduction in the severity and frequency of cough, along with the physician's global opinion.

Parameter	Butamirate Citrate	Clobutinol Syrup	p-value
Overall Efficacy			
Improvement in Cough Severity & Frequency	Highly Significant (p < 0.001)	Highly Significant (p < 0.001)	No Significant Difference
Efficacy in Cough due to Carcinoma (n=14)			
Effect on Cough Frequency	Significantly Better	-	p = 0.026
Global Scores	Significantly Better	-	p = 0.013
Physician's Opinion	Significantly Better	-	p = 0.026
Side Effects (n=60)			
Number of Patients with Side Effects	7	7	No Significant Difference
Predominant Side Effects	Nausea, Drowsiness	Nausea, Drowsiness	-

Experimental Protocols

Key Comparative Clinical Trial Methodology[1][2][3][4][5]

- Study Design: A double-blind, randomized, comparative clinical trial.
- Patient Population: 60 patients with either irritative cough from seasonal respiratory disorders or chronic cough of any etiology. A subgroup of 14 patients had cough due to carcinomas.
- Intervention:
 - Test Group: Butamirate citrate linctus (Sinecod®)
 - Control Group: Clobutinol syrup (Silomat®)

- Dosage Regimen: 3 tablespoons daily for a period of 5 days.
- Efficacy Assessment:
 - Reduction in the severity of cough.
 - Reduction in the frequency of cough.
 - Global opinion of the physician.
- Statistical Analysis: The significance of improvements for severity and frequency parameters was assessed, and between-group differences were analyzed.

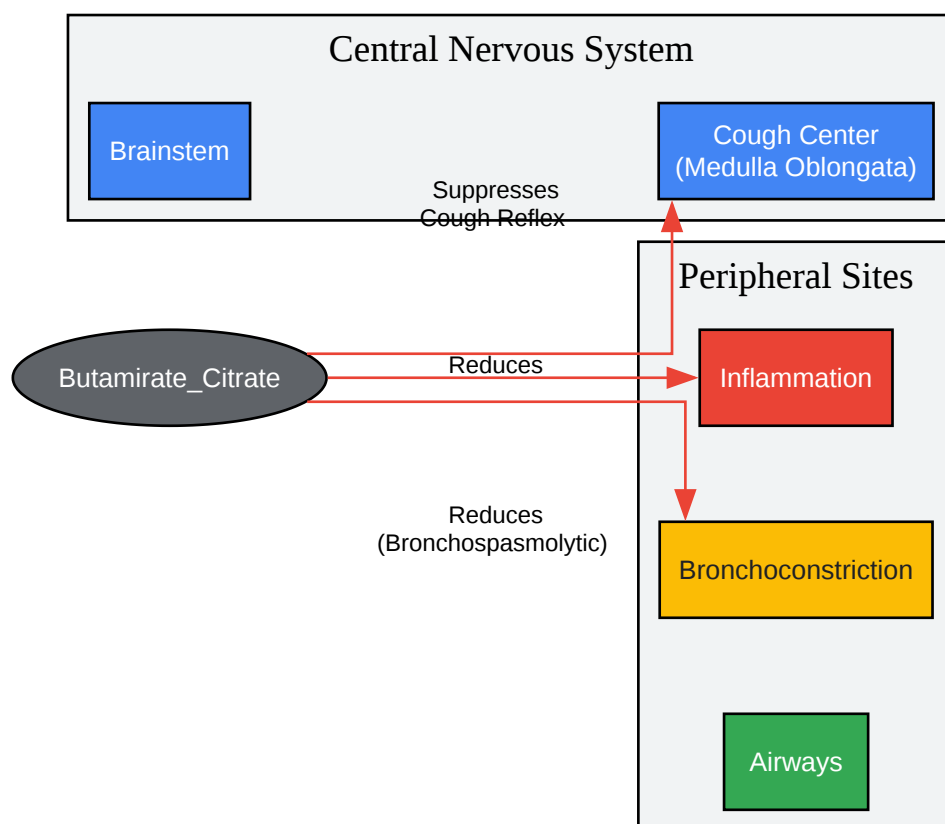
Mechanism of Action

Butamirate citrate and clobutinol are both centrally acting non-opioid antitussives that suppress the cough reflex at the level of the brainstem.^{[6][7][8]} However, their molecular interactions and additional properties differ.

Butamirate Citrate: This agent is a non-narcotic cough suppressant that is not chemically or pharmacologically related to opioid alkaloids.^[9] Its primary action is on the cough center in the medulla oblongata.^{[6][8]} In addition to its central antitussive effect, butamirate also possesses peripheral anti-inflammatory and bronchospasmolytic activities, which may contribute to its overall efficacy.^{[7][9]}

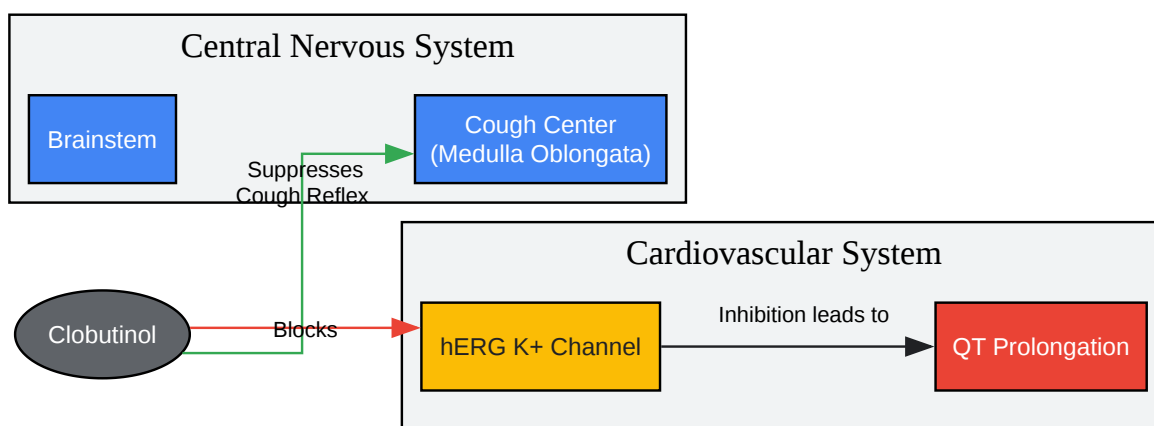
Clobutinol: Clobutinol also exerts its antitussive effect by acting on the medullary cough center.^[10] It is classified as a non-opioid antitussive.^[10] However, its clinical use has been largely discontinued due to safety concerns. Studies have shown that clobutinol can block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.^[10] This blockade can lead to a prolongation of the QT interval, increasing the risk of life-threatening cardiac arrhythmias.^[10]

Mandatory Visualizations



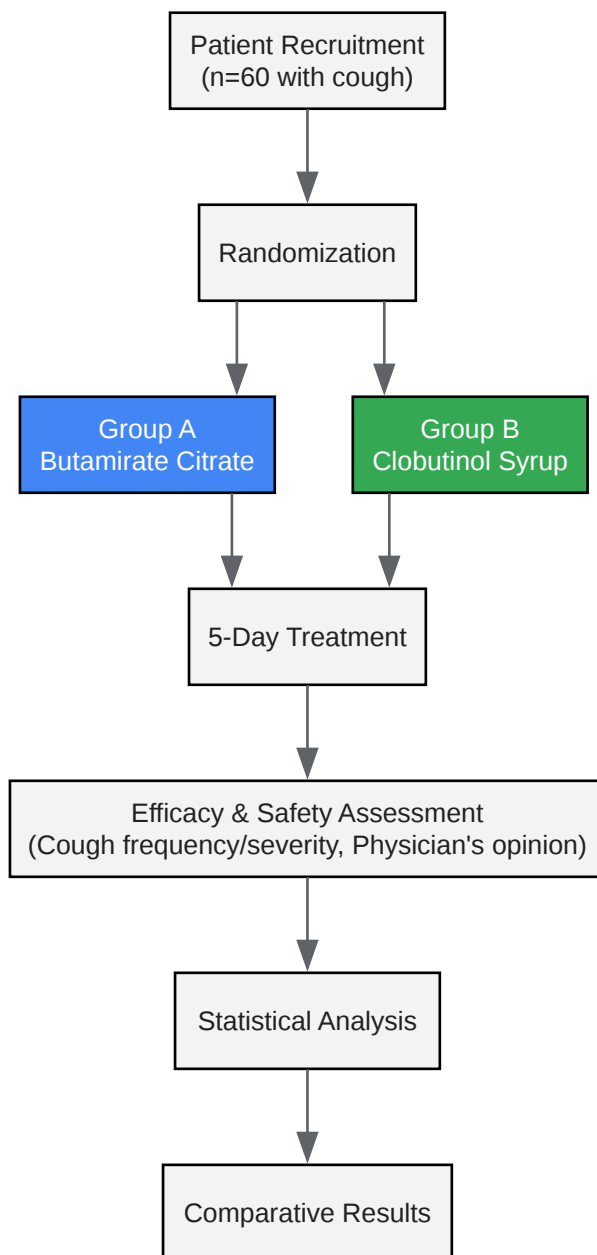
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Caption: Mechanism of action of Butamirate citrate.



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Caption: Mechanism and adverse effect of Clobutinol.



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Caption: Workflow of the comparative clinical trial.

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